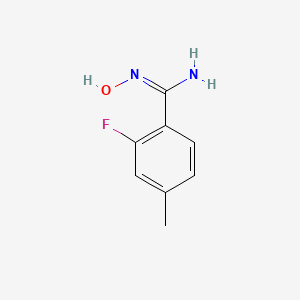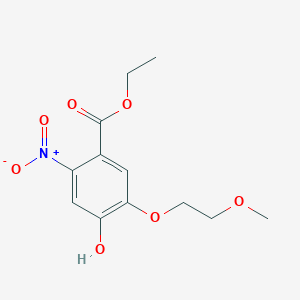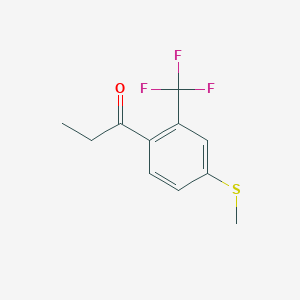
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethyl group, a methylthio group, and a propanone backbone
Preparation Methods
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and trifluoromethyl ketone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methylthio groups are replaced by other functional groups under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one and 1-(4-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one
Uniqueness: The presence of both trifluoromethyl and methylthio groups in the same molecule imparts distinct chemical properties, making it valuable for specific applications that require these functionalities.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11F3OS |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-10(15)8-5-4-7(16-2)6-9(8)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
TVPNIJUSIPHXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


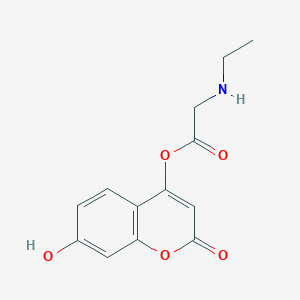
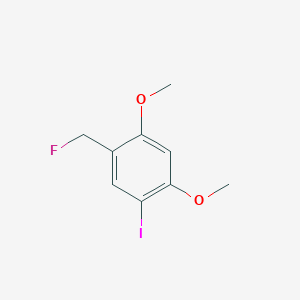
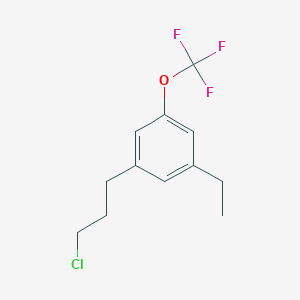
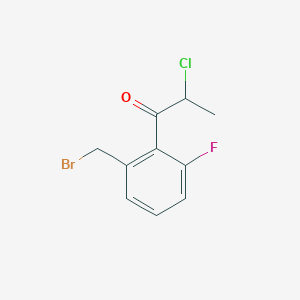
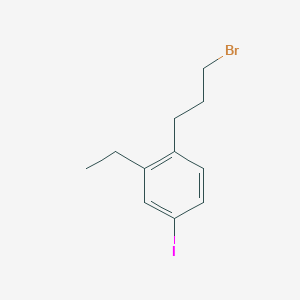
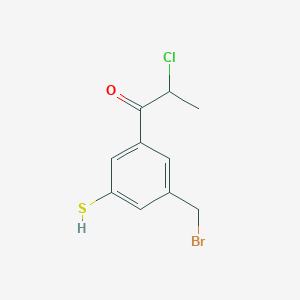
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)

![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)
